2-Chloro-3-(4-iodoanilino)-1,4-naphthoquinone
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Overview
Description
2-Chloro-3-(4-iodoanilino)-1,4-naphthoquinone is a synthetic organic compound that belongs to the class of naphthoquinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(4-iodoanilino)-1,4-naphthoquinone typically involves the reaction of 2-chloro-1,4-naphthoquinone with 4-iodoaniline. This reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(4-iodoanilino)-1,4-naphthoquinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
2-Chloro-3-(4-iodoanilino)-1,4-naphthoquinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for anticancer and antimicrobial agents.
Industry: The compound can be used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(4-iodoanilino)-1,4-naphthoquinone involves its interaction with biological molecules. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound may inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,4-naphthoquinone: Lacks the iodoanilino group, making it less versatile in biological applications.
3-Iodo-1,4-naphthoquinone: Similar structure but different substitution pattern, leading to different reactivity and biological activity.
4-Amino-2-chloro-1,4-naphthoquinone: Contains an amino group instead of an iodoanilino group, affecting its chemical and biological properties.
Uniqueness
2-Chloro-3-(4-iodoanilino)-1,4-naphthoquinone is unique due to the presence of both chloro and iodoanilino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
64505-82-4 |
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Molecular Formula |
C16H9ClINO2 |
Molecular Weight |
409.60 g/mol |
IUPAC Name |
2-chloro-3-(4-iodoanilino)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H9ClINO2/c17-13-14(19-10-7-5-9(18)6-8-10)16(21)12-4-2-1-3-11(12)15(13)20/h1-8,19H |
InChI Key |
PLLVFOXONJWOCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)I |
Origin of Product |
United States |
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